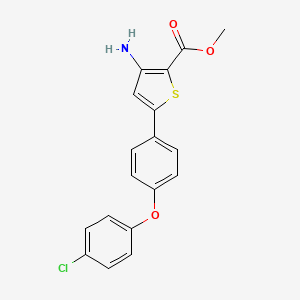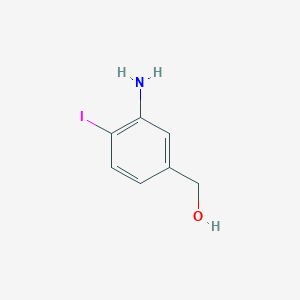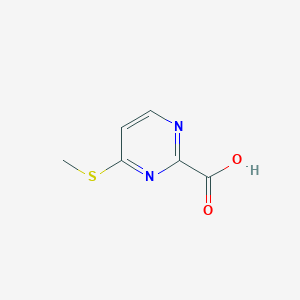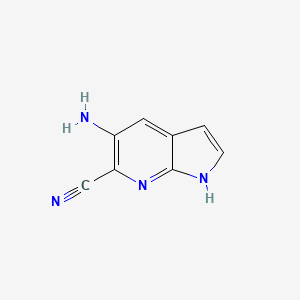![molecular formula C9H7BrN2O2 B1383199 4-ブロモ-1H-ピロロ[2,3-b]ピリジン-6-カルボン酸メチル CAS No. 1352394-92-3](/img/structure/B1383199.png)
4-ブロモ-1H-ピロロ[2,3-b]ピリジン-6-カルボン酸メチル
説明
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a brominated derivative of 1H-pyrrolo[2,3-b]pyridine, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring at the 4-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromine atom to a hydroxyl group, forming a hydroxylated derivative.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Common reagents include various alkyl halides and transition metal catalysts.
Major Products Formed:
Hydroxylated Derivatives: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Alkylated or Arylated Derivatives: Resulting from substitution reactions.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Medicine: Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, also known as 4-Bromo-7-azaindole-6-carboxylic acid methyl ester, is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR triggers several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been shown to influence various cellular processes. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to reduced cancer cell viability.
Molecular Mechanism
The molecular mechanism of action of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, although some cells may develop resistance over time.
Dosage Effects in Animal Models
The effects of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . Transporters and binding proteins may facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate localizes to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function may be affected by post-translational modifications and interactions with other biomolecules. Targeting signals and binding motifs within the compound’s structure may direct it to specific organelles, where it exerts its biochemical effects.
類似化合物との比較
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: A structural isomer with the bromine atom at a different position.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A related compound with a different substitution pattern.
Uniqueness: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its bromine atom at the 4-position and carboxylate group at the 6-position make it distinct from other similar compounds.
This comprehensive overview highlights the importance and versatility of methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFJIIREJEXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol](/img/structure/B1383117.png)
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)

![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)

![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)

![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)

